![molecular formula C20H14F6N2O6S2 B14257894 Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) is a complex organic compound known for its unique chemical structure and properties. This compound features a methanesulfonamide group linked to a 1,4-phenylenebis(oxy-4,1-phenylene) backbone, with trifluoromethyl groups attached. It is primarily used in various chemical reactions and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) typically involves the reaction of methanesulfonamide with 1,4-phenylenebis(oxy-4,1-phenylene) under controlled conditions. The reaction is carried out in the presence of trifluoromethylating agents to introduce the trifluoromethyl groups. Common reagents used in this synthesis include potassium hexamethyldisilazide (KHMDS) and palladium catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl groups to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce methanesulfonamide derivatives with different functional groups .
Applications De Recherche Scientifique
Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) involves its interaction with specific molecular targets and pathways. The compound acts as a strong electron-withdrawing agent, influencing the reactivity of other molecules in the reaction. It can also interact with enzymes and proteins, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
- N,N-Bis(trifluoromethylsulfonyl)aniline
- N-Phenyl-trifluoromethanesulfonimide
- Phenyl triflimide
Uniqueness
Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethyl groups enhances its electron-withdrawing capability, making it a valuable reagent in various chemical transformations .
Propriétés
Formule moléculaire |
C20H14F6N2O6S2 |
|---|---|
Poids moléculaire |
556.5 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-[4-[4-[4-(trifluoromethylsulfonylamino)phenoxy]phenoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H14F6N2O6S2/c21-19(22,23)35(29,30)27-13-1-5-15(6-2-13)33-17-9-11-18(12-10-17)34-16-7-3-14(4-8-16)28-36(31,32)20(24,25)26/h1-12,27-28H |
Clé InChI |
ONWJVOBZCBGVBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NS(=O)(=O)C(F)(F)F)OC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


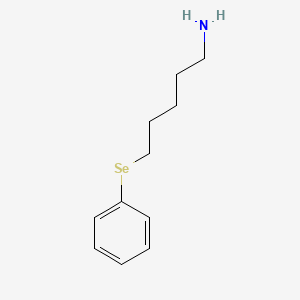
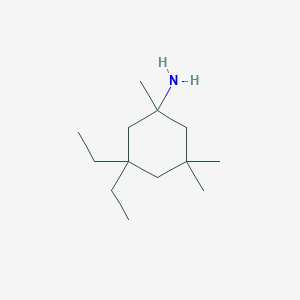
![1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-](/img/structure/B14257837.png)
![2-Azetidinone, 4-[(phenylmethyl)seleno]-](/img/structure/B14257839.png)
stannane](/img/structure/B14257842.png)
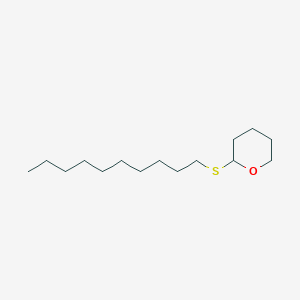
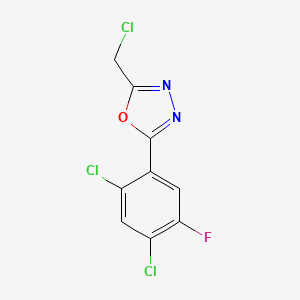
![N~1~,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14257865.png)
![4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B14257869.png)
![2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14257879.png)
![4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14257881.png)
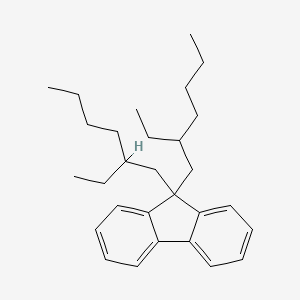
![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)
